3-Chlorobenzaldehyde oxime
Overview
Description
3-Chlorobenzaldehyde oxime is an organic compound with the molecular formula C7H6ClNO It is derived from 3-chlorobenzaldehyde and is characterized by the presence of an oxime functional group (-C=N-OH) attached to the benzene ring
Mechanism of Action
Target of Action
The primary target of oxime compounds, including 3-chlorobenzenecarbaldehyde oxime, is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft of the neuromuscular junction. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of muscles and glands.
Mode of Action
Oxime compounds interact with their targets by reactivating AChE that has been inhibited by organophosphates . They do this by binding to the organophosphate moiety, thereby allowing AChE to resume its normal function.
Biochemical Pathways
The primary biochemical pathway affected by 3-chlorobenzenecarbaldehyde oxime is the cholinergic pathway . By reactivating AChE, oxime compounds restore the normal function of this pathway, which is critical for muscle function and various glandular secretions. The downstream effects include the normalization of muscle contractions and glandular activities.
Result of Action
The primary result of the action of 3-chlorobenzenecarbaldehyde oxime is the reactivation of AChE . This leads to the breakdown of excess acetylcholine in the synaptic cleft, thereby alleviating the symptoms of organophosphate poisoning, such as muscle weakness, excessive salivation, and convulsions.
Action Environment
The action of 3-chlorobenzenecarbaldehyde oxime, like other oxime compounds, can be influenced by various environmental factors. For instance, the compound’s ability to cross the blood-brain barrier is a critical factor in its efficacy against organophosphate poisoning in the central nervous system . Additionally, factors such as temperature and pH could potentially affect the stability and efficacy of the compound.
Biochemical Analysis
Biochemical Properties
3-Chlorobenzaldehyde oxime plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with enzymes such as cytochrome P450, which catalyzes the conversion of aldehydes to oximes. This interaction is crucial for the synthesis of various bioactive compounds, including cyanogenic glucosides and glucosinolates . Additionally, this compound can act as a nucleophile, reacting with electrophilic carbonyl groups to form stable oxime derivatives .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, oximes, including this compound, can modulate the activity of acetylcholinesterase, an enzyme involved in neurotransmission . This modulation can lead to changes in cell signaling and gene expression, ultimately impacting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through nucleophilic addition to carbonyl groups. This reaction forms a stable oxime linkage, which can further undergo rearrangement reactions such as the Beckmann rearrangement to form amides or nitriles . Additionally, this compound can inhibit or activate enzymes by binding to their active sites, leading to changes in enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage . These effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various bioactive metabolites. These metabolites can participate in further biochemical reactions, influencing metabolic flux and metabolite levels . The compound’s involvement in the synthesis of cyanogenic glucosides and glucosinolates underscores its role in plant and animal metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular membranes .
Subcellular Localization
This compound is localized to various subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria. This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific cellular sites . The subcellular localization of this compound is critical for its activity and function, as it allows the compound to interact with specific biomolecules and participate in localized biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chlorobenzaldehyde oxime can be synthesized through the reaction of 3-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The general reaction is as follows:
3-Chlorobenzaldehyde+Hydroxylamine Hydrochloride→3-Chlorobenzaldehyde Oxime+Water+Sodium Chloride
The reaction typically occurs in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures. The oxime product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pH, ensures consistent production quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-Chlorobenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile compounds.
Reduction: Reduction of the oxime can yield amines.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom in the presence of a suitable catalyst.
Major Products
Oxidation: 3-Chlorobenzonitrile
Reduction: 3-Chlorobenzylamine
Substitution: Various substituted benzaldehyde oximes depending on the nucleophile used.
Scientific Research Applications
3-Chlorobenzaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and dyes. Its derivatives are used in the formulation of pesticides and herbicides.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde oxime: Lacks the chlorine substituent, leading to different reactivity and applications.
4-Chlorobenzaldehyde oxime: The chlorine atom is positioned differently on the benzene ring, affecting its chemical behavior.
2-Chlorobenzaldehyde oxime: Similar structure but with the chlorine atom in the ortho position, resulting in distinct properties.
Uniqueness
3-Chlorobenzaldehyde oxime is unique due to the position of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for selective synthesis and targeted applications in various fields.
Properties
IUPAC Name |
(NE)-N-[(3-chlorophenyl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-7-3-1-2-6(4-7)5-9-10/h1-5,10H/b9-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGODJOFVRYPMO-WEVVVXLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34158-71-9 | |
Record name | Benzaldehyde, oxime | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122430 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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